3-(Ethenyloxy)cyclohex-1-ene
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Overview
Description
3-(Ethenyloxy)cyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with an ethenyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethenyloxy)cyclohex-1-ene can be achieved through several methods. One common approach involves the reaction of cyclohexene with ethenol in the presence of an acid catalyst. This reaction typically requires controlled temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation or recrystallization to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-(Ethenyloxy)cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethyl group.
Substitution: The ethenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Ethyl-substituted cyclohexene.
Substitution: Various substituted cyclohexenes depending on the reagents used.
Scientific Research Applications
3-(Ethenyloxy)cyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Ethenyloxy)cyclohex-1-ene involves its interaction with various molecular targets and pathways. The ethenyloxy group can participate in nucleophilic or electrophilic reactions, depending on the conditions. These interactions can lead to the formation of new bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
Cyclohexene: A simple cycloalkene with similar structural features but lacking the ethenyloxy group.
Phellandrene: A cyclic monoterpene with a similar ring structure but different functional groups.
Properties
CAS No. |
80816-25-7 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-ethenoxycyclohexene |
InChI |
InChI=1S/C8H12O/c1-2-9-8-6-4-3-5-7-8/h2,4,6,8H,1,3,5,7H2 |
InChI Key |
FWJVGWSHHYKZAW-UHFFFAOYSA-N |
Canonical SMILES |
C=COC1CCCC=C1 |
Origin of Product |
United States |
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